N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3
CAS No.: 1346599-69-6
Cat. No.: VC0126935
Molecular Formula: C26H30N4O4S
Molecular Weight: 497.628
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346599-69-6 |
|---|---|
| Molecular Formula | C26H30N4O4S |
| Molecular Weight | 497.628 |
| IUPAC Name | 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazole |
| Standard InChI | InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |
| Standard InChI Key | GJPZYHZOTROFEH-VPYROQPTSA-N |
| SMILES | CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C |
Introduction
Chemical Properties and Structure
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is a deuterium-labeled derivative of omeprazole, with three deuterium atoms incorporated into its structure. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1346599-69-6 |
| Molecular Formula | C26H30N4O4S |
| Molecular Weight | 494.61 |
| MFCD Number | MFCD34567563 |
The structure features the characteristic benzimidazole and pyridine rings of omeprazole, with deuterium atoms strategically positioned to create a mass difference that can be detected during mass spectrometric analysis . This strategic isotopic labeling creates a compound that behaves nearly identically to non-labeled omeprazole in biological systems but can be distinguished analytically, making it invaluable for metabolic studies.
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
|---|---|---|---|---|
| Medical Isotopes, Inc. | D52151 | N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methylOmeprazole-d3 | 1mg | $680 |
| TRC | M262312 | N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methylOmeprazole-d3 | 1mg | $200 |
| TRC | M262312 | N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methylOmeprazole-d3 | 10mg | $1,585 |
The considerable price variation between manufacturers reflects differences in synthesis methods, purity levels, and economies of scale . Researchers should consider these factors when selecting a supplier for experimental purposes, as higher purity may be essential for certain analytical applications.
Applications in Metabolite Research
One of the primary applications of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is in metabolite identification studies. The compound serves as a critical tool in understanding omeprazole metabolism and pharmacokinetics through stable isotope labeling approaches.
Concomitant Administration Technique
A particularly effective research methodology involves the concomitant administration of omeprazole with D3-omeprazole. This approach allows researchers to identify novel metabolites by monitoring the mass difference of 3 daltons between the unlabeled and deuterium-labeled compounds in mass spectrometric analyses . This technique has proven especially valuable in complex biological matrices such as brain tissue, where various proteins, lipids, and other endogenous materials can interfere with accurate detection of drug-related metabolites.
Identification of Novel Metabolites
In recent studies, this approach has facilitated the identification of several previously unknown metabolites of omeprazole. By administering omeprazole and D3-omeprazole in a 1:1 ratio (balanced by peak response in full scan mass spectra), researchers have been able to identify characteristic metabolic products with high confidence . The 3-dalton mass difference serves as a distinctive marker, allowing researchers to distinguish drug-related compounds from background matrix components.
Research Findings from In Vivo Studies
Significant research has been conducted using N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 to investigate omeprazole metabolism in experimental models. These studies have yielded valuable insights into both metabolic pathways and pharmacokinetic profiles.
Metabolite Profiling in Multiple Biological Matrices
Recent studies have employed liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify omeprazole metabolites in both plasma and brain tissue samples following administration of the labeled compound . This approach has revealed that metabolite profiles can vary significantly based on the biological matrix examined, with some metabolites appearing exclusively in either plasma or brain tissue.
Route-Dependent Metabolism
Research has demonstrated that the metabolic profile of omeprazole can differ substantially depending on the route of administration. Studies utilizing intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration have revealed different metabolite patterns for each route . This finding has important implications for pharmacokinetic studies and drug development, suggesting that administration route should be carefully considered when evaluating drug metabolism.
Brain Distribution and Pharmacokinetics
A particularly valuable application of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 has been in characterizing the brain distribution and pharmacokinetics of omeprazole and its metabolites. This area of research is critical for understanding potential central nervous system (CNS) effects of the drug.
Brain-to-Plasma Partition Coefficient
Studies utilizing D3-omeprazole have enabled the calculation of brain-to-plasma partition coefficients (Kp), providing quantitative measures of the compound's distribution into brain tissue . These measurements offer important insights into the potential for omeprazole and its metabolites to exert effects on the central nervous system.
Novel Brain Metabolites
The use of the deuterium-labeled compound has facilitated the identification of metabolites that are characteristically observed in brain tissue. This finding has expanded our understanding of omeprazole's metabolism and potential for CNS activity . The identification of these brain-specific metabolites provides new avenues for research into potential neurological effects of omeprazole therapy.
Analytical Methods and Techniques
The detection and characterization of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 and its metabolites require sophisticated analytical approaches. Several techniques have been developed and optimized for this purpose.
LC-QTOF-MS Methods
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has emerged as a preferred method for analyzing the compound and its metabolites. This technology offers high sensitivity and mass accuracy, enabling the detection of even trace amounts of metabolites in complex biological matrices . The high resolution of QTOF-MS is particularly valuable for distinguishing between closely related metabolites.
Information-Dependent Analysis
Advanced mass spectrometric techniques such as information-dependent analysis (IDA) scanning have been employed to enhance the detection and characterization of omeprazole metabolites. This approach allows for automated acquisition of MS/MS spectra for compounds of interest, providing structural information that is essential for metabolite identification . The combination of IDA with stable isotope labeling creates a powerful tool for comprehensive metabolite profiling.
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